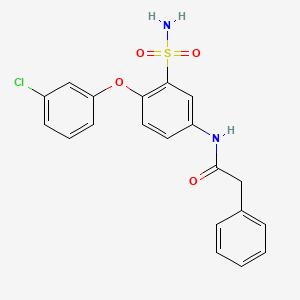
BAY-1797
Descripción general
Descripción
BAY-1797 es un antagonista potente, activo por vía oral y selectivo del receptor P2X4, un canal iónico dependiente de ligando. Este compuesto ha demostrado efectos antinociceptivos y antiinflamatorios significativos, lo que lo convierte en un objetivo terapéutico atractivo para afecciones que implican inflamación crónica y dolor neuropático .
Mecanismo De Acción
BAY-1797 ejerce sus efectos al antagonizar selectivamente el receptor P2X4, un canal iónico dependiente de ligando que se activa por trifosfato de adenosina (ATP) extracelular. Al inhibir este receptor, this compound reduce la liberación de citoquinas proinflamatorias y prostaglandinas, como la prostaglandina E2, ejerciendo así efectos antiinflamatorios y antinociceptivos . Los objetivos moleculares y las vías implicadas incluyen la inhibición de las vías de señalización mediadas por ATP en células inmunitarias como monocitos, macrófagos, mastocitos y microglía .
Análisis Bioquímico
Biochemical Properties
BAY-1797 inhibits human, mouse, and rat P2X4 in 1321N1 cells with IC50s of 108 nM, 112 nM, and 233 nM, respectively . It displays no or very weak activity on other P2X ion channels . This compound also inhibits a panel of off-targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters at 10 μM .
Cellular Effects
This compound shows anti-nociceptive and anti-inflammatory effects . It significantly induces PGE2 levels in the inflamed paw in the mouse Complete Freund’s Adjuvant (CFA) inflammatory pain model . This compound induces a significant reduction of the ipsilateral paw load 24 and 48 h after CFA injection .
Molecular Mechanism
This compound binds to the same allosteric site located at the subunit interface at the top of the extracellular domain of the P2X4 receptor . This binding prevents the structural changes of the extracellular domain associated with channel activation .
Temporal Effects in Laboratory Settings
This compound shows a significant induction of PGE2 levels in the inflamed paw in the mouse CFA inflammatory pain model . It also induces a significant reduction of the ipsilateral paw load 24 and 48 h after CFA injection . Furthermore, this compound treatment shows the AUC norm, Vss, and t1/2 are 1.06 kg h/L, 3.67 l/kg and 2.64 hours, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. It is known that this compound inhibits a panel of off-targets, including GPCRs, ion channels, kinases, and transporters at 10 μM .
Métodos De Preparación
La síntesis de BAY-1797 implica varios pasos, comenzando con la preparación de la estructura principal, N-[4-(3-clorofenoxi)-3-sulfamoilfenil]-2-fenilacetamida. La ruta sintética generalmente incluye los siguientes pasos:
Formación de la estructura principal: Esto implica la reacción de 3-clorofenol con 4-nitrofenilsulfonamida para formar el compuesto intermedio.
Reducción y acilación: El grupo nitro se reduce a una amina, seguida de una acilación con ácido fenilacético para formar el producto final.
Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis probablemente implica pasos similares con optimización para la producción a gran escala.
Análisis De Reacciones Químicas
BAY-1797 sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo nitro en las etapas intermedias de la síntesis.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución para introducir diferentes grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el gas hidrógeno y catalizadores como el paladio sobre carbón para reacciones de hidrogenación. Los principales productos formados a partir de estas reacciones incluyen varios derivados de la estructura principal, que se pueden modificar aún más para aplicaciones específicas.
Aplicaciones Científicas De Investigación
BAY-1797 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Utilizado como compuesto de herramienta para estudiar el receptor P2X4 y su papel en varios procesos fisiológicos.
Biología: Investigado por sus efectos en las vías de señalización celular, particularmente las que involucran receptores purinérgicos.
Medicina: Explorado como un posible agente terapéutico para afecciones que involucran inflamación crónica y dolor neuropático.
Industria: Aplicaciones potenciales en el desarrollo de nuevos fármacos antiinflamatorios y analgésicos.
Comparación Con Compuestos Similares
BAY-1797 es único en su alta selectividad para el receptor P2X4 en comparación con otros subtipos de receptores P2X. Los compuestos similares incluyen:
A-804598: Otro antagonista de P2X4, pero con diferentes perfiles de selectividad y potencia.
JNJ-47965567: Un antagonista de P2X7 con algunos efectos superpuestos pero diferente selectividad del receptor.
5-BDBD: Un antagonista de P2X4 con menor potencia en comparación con this compound.
This compound destaca por su alta potencia y selectividad para el receptor P2X4, lo que lo convierte en una herramienta valiosa para estudiar el papel de este receptor en varios procesos fisiológicos y patológicos .
Propiedades
IUPAC Name |
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c21-15-7-4-8-17(12-15)27-18-10-9-16(13-19(18)28(22,25)26)23-20(24)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,23,24)(H2,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJYMAFXYMYNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


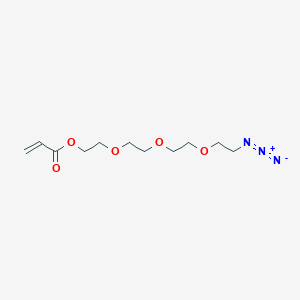

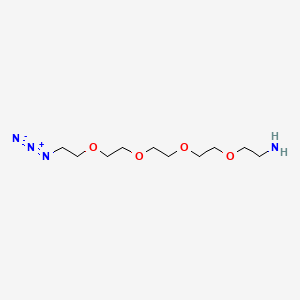
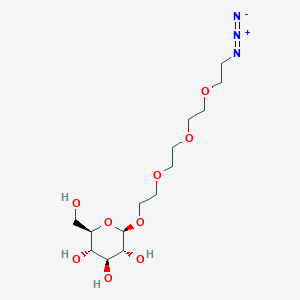
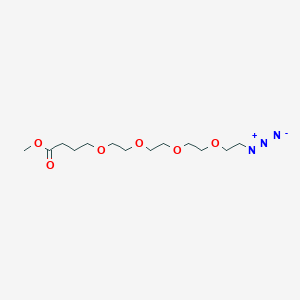
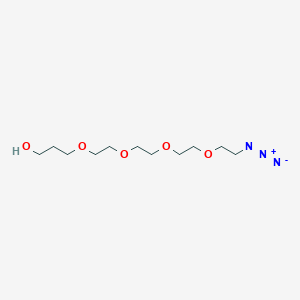
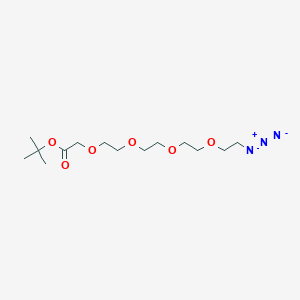

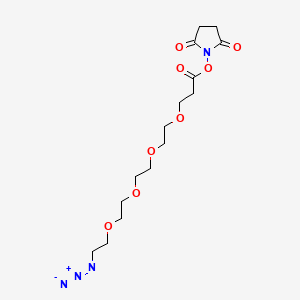
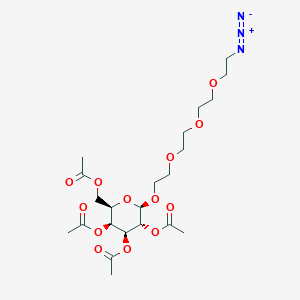
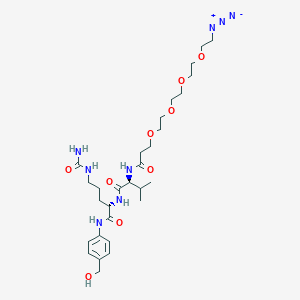
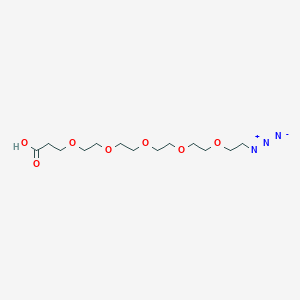
![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)

